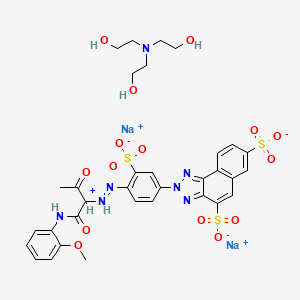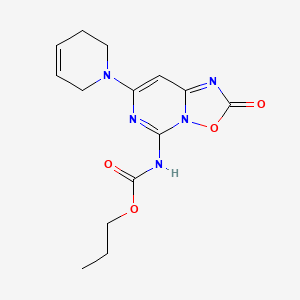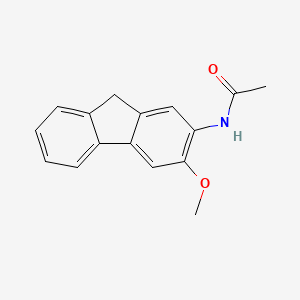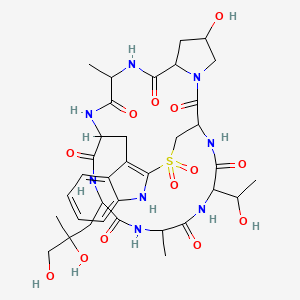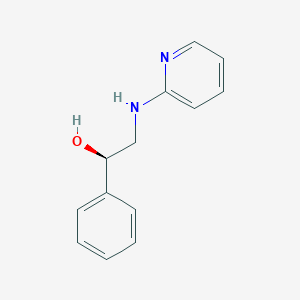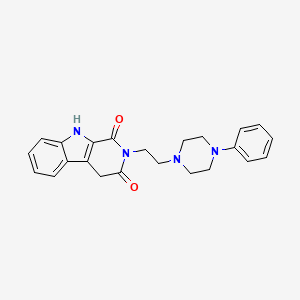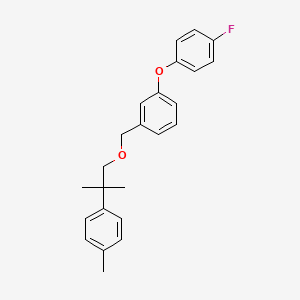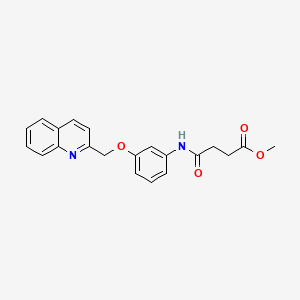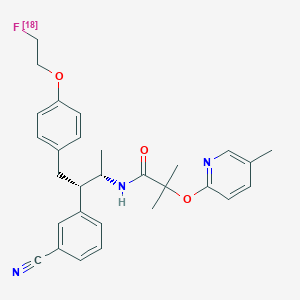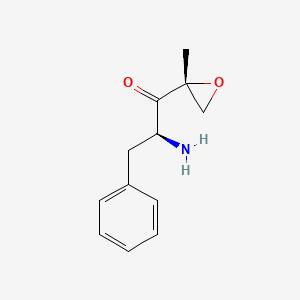
Oprozomib metabolite PR-025
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oprozomib metabolite PR-025 is a significant compound in the field of medicinal chemistry. Oprozomib is an oral proteasome inhibitor that is currently under investigation for its potential in treating hematologic malignancies and solid tumors . PR-025 is a metabolite of oprozomib, formed through the hydrolysis of the epoxide group in oprozomib .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oprozomib involves multiple steps, including the formation of an epoxyketone moiety, which is crucial for its activity as a proteasome inhibitor . The preparation of PR-025 specifically involves the hydrolysis of the epoxide group in oprozomib, which can be achieved using recombinant epoxide hydrolases .
Industrial Production Methods: Industrial production of oprozomib and its metabolites, including PR-025, involves large-scale synthesis and purification processes. These processes are designed to ensure high yield and purity of the final product, which is essential for its use in clinical settings .
Chemical Reactions Analysis
Types of Reactions: PR-025 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . The hydrolysis of the epoxide group in oprozomib to form PR-025 is a key reaction .
Common Reagents and Conditions: The hydrolysis reaction to form PR-025 typically involves the use of recombinant epoxide hydrolases under controlled conditions . Other reactions, such as oxidation and reduction, may involve common reagents like hydrogen peroxide and sodium borohydride .
Major Products Formed: The primary product formed from the hydrolysis of oprozomib is PR-025, which retains the pharmacologically active epoxyketone moiety . Other products may include various oxidized or reduced forms of the compound, depending on the specific reaction conditions .
Scientific Research Applications
PR-025 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the hydrolysis of epoxides and the activity of epoxide hydrolases . In biology and medicine, PR-025 is investigated for its potential therapeutic effects, particularly in the treatment of cancer . Its ability to inhibit the proteasome makes it a valuable tool in studying protein degradation pathways and their role in disease . In industry, PR-025 and related compounds are used in the development of new proteasome inhibitors with improved pharmacokinetic properties .
Mechanism of Action
PR-025 exerts its effects by inhibiting the proteasome, a complex responsible for degrading intracellular proteins . It forms a covalent bond with the active site N-terminal threonine of the 20S proteasome, thereby blocking its activity . This inhibition leads to the accumulation of proteins within the cell, which can induce apoptosis in cancer cells . The molecular targets and pathways involved in this process include the ubiquitin-proteasome pathway and various signaling pathways that regulate cell survival and apoptosis .
Comparison with Similar Compounds
PR-025 is similar to other proteasome inhibitors, such as bortezomib and carfilzomib . it has unique properties that distinguish it from these compounds. For example, PR-025 is an oral proteasome inhibitor, which offers greater flexibility in dose administration compared to bortezomib, which is administered intravenously . Additionally, PR-025 has a distinct metabolic profile, primarily undergoing hydrolysis by microsomal epoxide hydrolase . This property may contribute to its favorable pharmacokinetic properties and potential for use in chronic conditions .
List of Similar Compounds:- Bortezomib
- Carfilzomib
- Ixazomib
- KZR-616
Properties
CAS No. |
935888-16-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-12(8-15-12)11(14)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3/t10-,12+/m0/s1 |
InChI Key |
KWADEJYHBBQJTA-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


